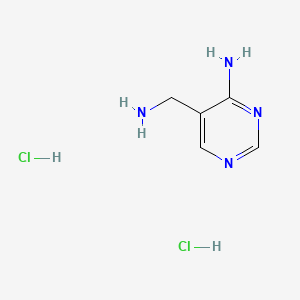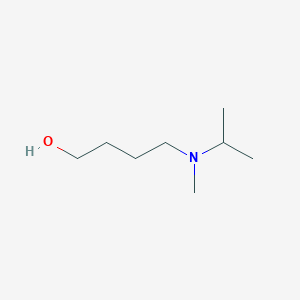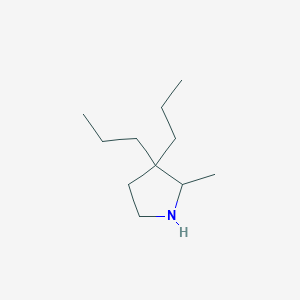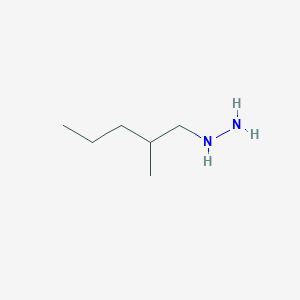
5-(Aminomethyl)pyrimidin-4-amine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Aminomethyl)pyrimidin-4-amine;dihydrochloride is a chemical compound with the molecular formula C5H10Cl2N4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)pyrimidin-4-amine;dihydrochloride typically involves the reaction of 5-(aminomethyl)pyrimidine with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may also include purification steps such as crystallization or recrystallization to obtain the dihydrochloride salt in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Aminomethyl)pyrimidin-4-amine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions can include various substituted pyrimidine derivatives, which may have different functional groups attached to the pyrimidine ring. These derivatives can have diverse applications in medicinal chemistry and other fields .
Applications De Recherche Scientifique
5-(Aminomethyl)pyrimidin-4-amine;dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 5-(Aminomethyl)pyrimidin-4-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-(Aminomethyl)pyrimidin-4-amine;dihydrochloride include other pyrimidine derivatives such as:
- 5-(Aminomethyl)-2-methylpyrimidin-4-amine
- 5-(Aminomethyl)-6-(2,4-Dichlorophenyl)-2-(3,5-Dimethoxyphenyl)pyrimidin-4-amine .
Uniqueness
What sets this compound apart from these similar compounds is its specific chemical structure and the presence of the dihydrochloride salt, which can influence its solubility, stability, and reactivity. These unique properties make it particularly valuable for certain research applications and industrial processes .
Propriétés
Formule moléculaire |
C5H10Cl2N4 |
|---|---|
Poids moléculaire |
197.06 g/mol |
Nom IUPAC |
5-(aminomethyl)pyrimidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C5H8N4.2ClH/c6-1-4-2-8-3-9-5(4)7;;/h2-3H,1,6H2,(H2,7,8,9);2*1H |
Clé InChI |
SZWMCWWJZCZIPO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC=N1)N)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5'-Bromo-2'-fluoro-4-methyl-[1,1'-biphenyl]-3-amine](/img/no-structure.png)



![3-{5-[(prop-2-en-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B13616953.png)
![4-({7-Azabicyclo[2.2.1]heptan-7-yl}methyl)benzonitrile](/img/structure/B13616960.png)
![O-[3-(1-pyrrolidinyl)propyl]Hydroxylamine](/img/structure/B13616977.png)

